SARS-CoV-2-IN-28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

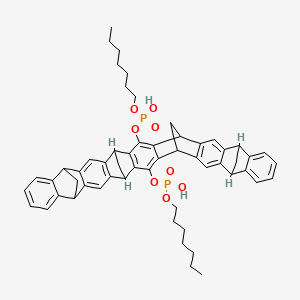

C56H60O8P2 |

|---|---|

Molecular Weight |

923.0 g/mol |

IUPAC Name |

[22-[heptoxy(hydroxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] heptyl hydrogen phosphate |

InChI |

InChI=1S/C56H60O8P2/c1-3-5-7-9-15-21-61-65(57,58)63-55-51-47-29-49(45-27-41-37-23-35(39(41)25-43(45)47)31-17-11-13-19-33(31)37)53(51)56(64-66(59,60)62-22-16-10-8-6-4-2)54-50-30-48(52(54)55)44-26-40-36-24-38(42(40)28-46(44)50)34-20-14-12-18-32(34)36/h11-14,17-20,25-28,35-38,47-50H,3-10,15-16,21-24,29-30H2,1-2H3,(H,57,58)(H,59,60) |

InChI Key |

HUSMADGRRPPVST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOP(=O)(O)OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)(O)OCCCCCCC)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Enigma: A Technical Guide to the Presumed Mechanism of Action of SARS-CoV-2-IN-28 on Viral Replication

Disclaimer: As of November 2025, publicly accessible scientific literature and databases contain no specific information pertaining to a compound designated "SARS-CoV-2-IN-28." The following guide is a comprehensive overview of the established mechanisms of action by which various therapeutic agents inhibit SARS-CoV-2 replication. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing insights into the potential inhibitory pathways that a novel compound like this compound might exploit.

This technical guide synthesizes current understanding of the SARS-CoV-2 life cycle and delineates the points of intervention for antiviral compounds. The experimental protocols and data presented are representative of common methodologies used in the field to characterize the antiviral activity and mechanism of action of novel inhibitors.

The SARS-CoV-2 Replication Cycle: A Target-Rich Environment

The replication of SARS-CoV-2 is a multi-stage process that offers numerous targets for therapeutic intervention.[1][2][3] The cycle begins with viral entry into the host cell, followed by the release of the viral RNA genome, translation of viral polyproteins, RNA replication and transcription, and finally, the assembly and release of new virions.[1][3]

A critical initial step is the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[2][4][5] This interaction is facilitated by the host protease TMPRSS2, which cleaves the S protein and enables the fusion of the viral and cellular membranes.[4][5][6] Once inside the cell, the viral RNA is released into the cytoplasm and translated by the host ribosome to produce two large polyproteins, pp1a and pp1ab.[1][2] These polyproteins are then cleaved by viral proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), into individual non-structural proteins (nsps).[6] These nsps assemble into the replication and transcription complex (RTC), which includes the RNA-dependent RNA polymerase (RdRp), responsible for synthesizing new viral RNA genomes and subgenomic RNAs that encode for structural and accessory proteins.[1] The newly synthesized genomic RNA and structural proteins, such as the nucleocapsid (N), membrane (M), and envelope (E) proteins, are assembled into new virions in the endoplasmic reticulum-Golgi intermediate compartment (ERGIC).[3] Finally, the mature virions are released from the cell via exocytosis.[2]

Potential Mechanisms of Action for SARS-CoV-2 Inhibitors

Based on the viral life cycle, antiviral compounds can be broadly categorized by their mechanism of action. A hypothetical compound, this compound, could potentially target one or more of these stages.

Inhibition of Viral Entry

Entry inhibitors prevent the virus from gaining access to the host cell's cytoplasm. This can be achieved by:

-

Blocking ACE2 Receptor Binding: Compounds can directly bind to the S protein's receptor-binding domain (RBD) or to the ACE2 receptor itself, preventing the initial attachment of the virus.[5]

-

Inhibiting Protease Activity: Inhibitors of proteases like TMPRSS2 or furin can prevent the necessary cleavage of the S protein, thereby blocking membrane fusion.[5][6]

Inhibition of Viral Proteases

Viral proteases, Mpro and PLpro, are essential for processing the viral polyproteins into functional nsps. Inhibitors of these enzymes block the formation of the RTC and halt viral replication.

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

RdRp is the core enzyme of the RTC and is a prime target for antiviral drugs. Nucleoside analogs can be incorporated into the growing RNA chain, causing premature termination. Non-nucleoside inhibitors can bind to allosteric sites on the RdRp, altering its conformation and inhibiting its function.

Quantitative Data on Antiviral Activity

The efficacy of an antiviral compound is typically quantified by its half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: Hypothetical Antiviral Activity of this compound and Comparator Compounds

| Compound | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | (Hypothetical) | Vero E6 | (To be determined) | (To be determined) | (To be determined) |

| Remdesivir | RdRp | Vero E6 | 0.77 | >100 | >129 |

| Nirmatrelvir | Mpro | Vero E6 | 0.079 | >100 | >1265 |

| Camostat mesylate | TMPRSS2 | Calu-3 | 0.5 | >100 | >200 |

Experimental Protocols

The following are standard protocols used to determine the mechanism of action of a novel antiviral compound.

Cell-Based Antiviral Assay

This assay determines the EC50 of a compound against viral replication in a cell culture system.

Methodology:

-

Seed host cells (e.g., Vero E6) in 96-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Pre-treat the cells with the compound dilutions for 1-2 hours.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate for 24-72 hours.

-

Quantify viral replication by measuring viral RNA levels (RT-qPCR), viral protein expression (immunofluorescence or Western blot), or cytopathic effect (CPE).

-

Calculate the EC50 value from the dose-response curve.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

Methodology:

-

Infect host cells with SARS-CoV-2.

-

Add the test compound at different time points post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h).

-

Incubate for a defined period (e.g., 10 hours).

-

Quantify the viral yield at the end of the incubation period.

-

The time point at which the addition of the compound no longer reduces viral yield indicates the approximate stage of the replication cycle that is targeted.

Enzyme Inhibition Assays

For compounds targeting viral enzymes like Mpro, PLpro, or RdRp, in vitro biochemical assays are used to determine their direct inhibitory activity.

Methodology (for Mpro):

-

Express and purify recombinant SARS-CoV-2 Mpro.

-

Use a fluorogenic substrate that is cleaved by Mpro, releasing a fluorescent signal.

-

Incubate the enzyme with various concentrations of the inhibitor.

-

Add the substrate and monitor the fluorescence over time.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Visualizing the Mechanism of Action

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Caption: Overview of the SARS-CoV-2 replication cycle highlighting key stages for therapeutic intervention.

Caption: Experimental workflow for a time-of-addition assay to identify the targeted stage of viral replication.

References

- 1. A Structural View of SARS-CoV-2 RNA Replication Machinery: RNA Synthesis, Proofreading and Final Capping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccjm.org [ccjm.org]

- 3. Coronaviruses: An Overview of Their Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

SARS-CoV-2-IN-28: A Technical Guide to its Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the target identification and validation studies for SARS-CoV-2-IN-28, a novel antiviral candidate. The document details the quantitative data supporting its efficacy, the experimental protocols for its validation, and the proposed mechanism of action, including relevant signaling pathways and experimental workflows.

Introduction

The ongoing global health challenge posed by SARS-CoV-2 necessitates the development of effective antiviral therapeutics. A promising strategy in antiviral drug discovery is the targeting of the viral envelope, a lipid bilayer essential for the virus's entry into host cells and subsequent replication. This compound is a two-armed diphosphate ester featuring a C7 alkyl chain and molecular tweezers with an extended length. This compound has demonstrated potent antiviral activity against SARS-CoV-2 by disrupting the integrity of the viral membrane. This guide synthesizes the available data to provide a comprehensive resource for researchers engaged in the development of novel anti-coronaviral agents.

Quantitative Data Summary

The antiviral efficacy of this compound has been quantified through a series of in vitro assays. The data highlights its potent activity against both the virus and its mechanism of cellular entry.

| Assay | Parameter | Value (µM) | Description |

| SARS-CoV-2 Antiviral Activity | IC50 | 0.4 | The half-maximal inhibitory concentration against SARS-CoV-2 replication in a cell-based assay.[1] |

| Spike Pseudoparticle Transduction | IC50 | 1.0 | The half-maximal inhibitory concentration of the entry of viral pseudoparticles expressing the SARS-CoV-2 spike protein into host cells.[1] |

| Liposomal Membrane Disruption | EC50 | 4.4 | The half-maximal effective concentration for inducing the disruption of liposomal membranes, mimicking the viral envelope.[1] |

Target Identification and Validation

The primary target of this compound is the lipid envelope of the virion. This was identified and validated through a series of experiments that assessed the compound's ability to interfere with viral entry and directly compromise the viral membrane.

The rationale for targeting the viral envelope is based on the principle that disrupting this essential structural component will inactivate the virus, preventing it from successfully infecting host cells. Unlike viral proteins, which are prone to mutations leading to drug resistance, the lipid bilayer is a more conserved and less mutable target.

Validation of this target was achieved through the following key findings:

-

Inhibition of Spike-Mediated Entry: this compound effectively inhibited the entry of spike-pseudotyped viral particles, indicating that its mechanism of action is at the viral entry stage.[1]

-

Direct Membrane Disruption: The compound induced leakage in liposomes, which are synthetic vesicles that mimic the lipid composition of the viral envelope. This provides direct evidence of its membrane-disrupting capabilities.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound. These protocols are based on established methods in virology and biophysics.

SARS-CoV-2 Antiviral Activity Assay

This assay quantifies the ability of a compound to inhibit the replication of live SARS-CoV-2 in a host cell line.

-

Cell Line: Vero E6 cells (kidney epithelial cells from an African green monkey) are commonly used due to their high susceptibility to SARS-CoV-2 infection.

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate the cells with the compound dilutions for a specified period (e.g., 1-2 hours).

-

Infect the cells with a known titer of SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the infected cells for a period that allows for viral replication (e.g., 48-72 hours).

-

Quantify the viral load in the cell culture supernatant using methods such as quantitative reverse transcription PCR (qRT-PCR) or a plaque assay.

-

Calculate the IC50 value by plotting the percentage of viral inhibition against the compound concentration.

-

Spike Pseudoparticle Transduction Assay

This assay specifically measures the inhibition of viral entry mediated by the SARS-CoV-2 spike protein.

-

Pseudoparticles: Lentiviral or vesicular stomatitis virus (VSV) particles are engineered to lack their native envelope proteins and instead express the SARS-CoV-2 spike protein on their surface. These particles also carry a reporter gene, such as luciferase or green fluorescent protein (GFP).

-

Target Cells: A host cell line that expresses the human ACE2 receptor (e.g., HEK293T-ACE2 cells) is used.

-

Procedure:

-

Seed the target cells in 96-well plates.

-

Prepare serial dilutions of this compound.

-

Incubate the spike-pseudotyped viral particles with the compound dilutions.

-

Add the virus-compound mixture to the target cells.

-

Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

-

Measure the reporter gene activity (e.g., luminescence for luciferase or fluorescence for GFP).

-

Calculate the IC50 value by plotting the percentage of inhibition of reporter gene expression against the compound concentration.

-

Liposomal Membrane Disruption Assay

This assay assesses the ability of a compound to directly disrupt a lipid bilayer, serving as a model for the viral envelope.

-

Liposomes: Prepare liposomes with a lipid composition that mimics the viral envelope. These liposomes encapsulate a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.

-

Procedure:

-

Dispense the dye-loaded liposomes into a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Monitor the fluorescence intensity over time. Disruption of the liposome membrane will cause the dye to be released and diluted, resulting in an increase in fluorescence.

-

Calculate the EC50 value, which is the concentration of the compound that causes 50% of the maximum dye release.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its evaluation.

Caption: Proposed mechanism of SARS-CoV-2 entry and inhibition by this compound.

Caption: Experimental workflow for the validation of this compound.

Conclusion

This compound represents a promising antiviral candidate with a novel mechanism of action that targets the viral envelope. The quantitative data from in vitro assays demonstrate its potent inhibitory effects on both viral entry and replication. The validation studies, supported by the detailed experimental protocols provided in this guide, establish a clear scientific basis for its further development. The strategy of targeting the viral lipid membrane offers a potential avenue to overcome the challenges of viral mutations and drug resistance. Further preclinical and clinical investigations are warranted to fully assess the therapeutic potential of this compound.

References

Structural Biology of a Novel Antiviral Agent: SARS-CoV-2-IN-28's Disruption of the Viral Envelope

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ongoing global challenge presented by SARS-CoV-2 and its evolving variants necessitates the development of novel antiviral therapeutics with broad efficacy. This technical guide delves into the structural biology and mechanism of action of SARS-CoV-2-IN-28, a promising antiviral candidate that operates through a distinct, non-traditional mechanism. Unlike inhibitors that target specific viral enzymes, this compound, a two-armed diphosphate ester with a C7 alkyl chain and an extended molecular tweezer structure, targets the viral envelope. Its mode of action involves the disruption of the lipid bilayer, leading to a loss of viral integrity and infectivity. This document provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for its characterization, and visual representations of its mechanism and experimental workflows.

Introduction

SARS-CoV-2, the etiological agent of COVID-19, is an enveloped, positive-sense, single-stranded RNA virus. The viral envelope, a lipid bilayer derived from the host cell, is studded with viral proteins, including the spike (S) glycoprotein, which is crucial for viral entry into host cells. The integrity of this envelope is paramount for the virus's survival and infectivity. This compound represents a class of "molecular tweezers" designed to interact with and destabilize this critical viral component. This guide will explore the structural basis of this interaction and the methodologies used to quantify its antiviral efficacy.

Quantitative Data Summary

The antiviral activity and membrane-disrupting properties of this compound and its parent compounds have been quantified through a series of in vitro assays. The key quantitative metrics are summarized in the table below for comparative analysis.

| Compound | Target/Assay | Value | Units |

| This compound | SARS-CoV-2 Antiviral Activity | 0.4 | µM (IC50) |

| Spike Pseudoparticle Transduction | 1.0 | µM (IC50) | |

| Liposomal Membrane Disruption | 4.4 | µM (EC50) | |

| CLR01 (Parent Tweezer) | SARS-CoV-2 Antiviral Activity | High | µM (IC50) |

| CLR05 (Parent Tweezer) | SARS-CoV-2 Antiviral Activity | High | µM (IC50) |

Mechanism of Action

This compound and related molecular tweezers function by inserting their hydrophobic "arms" into the viral lipid bilayer. This insertion is facilitated by the lipid anchors, in this case, the C7 alkyl chains. Once embedded within the membrane, the tweezer-like structure is believed to alter the local lipid packing and increase membrane tension. This perturbation ultimately leads to the formation of pores or the complete dissolution of the viral envelope, rendering the virus non-infectious. Biomolecular modeling suggests that these advanced tweezers interact more efficiently with the viral membrane compared to their parent compounds, leading to enhanced disruption.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and related molecular tweezers.

Liposome Leakage Assay

This assay is designed to quantify the ability of a compound to disrupt lipid membranes.

-

Liposome Preparation:

-

A lipid mixture (e.g., DOPC and cholesterol) is dissolved in an organic solvent (e.g., chloroform).

-

The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

-

The film is hydrated with a buffer containing a fluorescent dye (e.g., calcein) at a self-quenching concentration.

-

The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion through a polycarbonate membrane to form unilamellar liposomes of a defined size.

-

Free, unencapsulated dye is removed by size-exclusion chromatography.

-

-

Leakage Measurement:

-

Liposomes are diluted in a cuvette with buffer.

-

The compound of interest (e.g., this compound) is added at various concentrations.

-

The fluorescence intensity is monitored over time. Membrane disruption leads to the release of the dye, its dilution, and a subsequent increase in fluorescence.

-

Complete lysis is achieved by adding a detergent (e.g., Triton X-100) to determine the maximum fluorescence.

-

-

Data Analysis:

-

The percentage of dye leakage is calculated relative to the maximum fluorescence.

-

The EC50 value, the concentration at which 50% of the maximum leakage is observed, is determined by fitting the data to a dose-response curve.

-

SARS-CoV-2 Infection Assay

This cell-based assay evaluates the ability of a compound to inhibit viral replication.

-

Cell Culture:

-

A suitable cell line permissive to SARS-CoV-2 infection (e.g., Vero E6 or Calu-3 cells) is cultured to an appropriate confluency in 96-well plates.

-

-

Compound Treatment and Infection:

-

Cells are pre-treated with serial dilutions of the test compound (e.g., this compound) for a defined period.

-

The cells are then infected with a known titer of SARS-CoV-2 (e.g., at a specific multiplicity of infection, MOI).

-

-

Incubation and Endpoint Measurement:

-

The infected cells are incubated for a period that allows for viral replication (e.g., 24-48 hours).

-

The antiviral effect is quantified using one of several methods:

-

Plaque Reduction Assay: The supernatant is serially diluted and used to infect a fresh monolayer of cells overlaid with a semi-solid medium. After incubation, cells are fixed and stained to visualize and count plaques (zones of cell death).

-

RT-qPCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of a specific viral gene is quantified by reverse transcription-quantitative polymerase chain reaction.

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid). The number of infected cells is determined by fluorescence microscopy or high-content imaging.

-

-

-

Data Analysis:

-

The percentage of inhibition of viral replication is calculated for each compound concentration relative to an untreated virus control.

-

The IC50 value, the concentration at which 50% of viral replication is inhibited, is determined by fitting the data to a dose-response curve.

-

Spike-Pseudotyped Particle Entry Assay

This assay specifically assesses the inhibition of viral entry mediated by the spike protein.

-

Pseudoparticle Production:

-

Producer cells (e.g., HEK293T) are co-transfected with three plasmids:

-

A plasmid encoding the SARS-CoV-2 spike protein.

-

A plasmid for a viral backbone (e.g., from HIV or VSV) that lacks its own envelope protein.

-

A reporter plasmid (e.g., encoding luciferase or GFP) that will be packaged into the pseudoparticles.

-

-

The supernatant containing the spike-pseudotyped particles is harvested, filtered, and titered.

-

-

Transduction Assay:

-

Target cells expressing the ACE2 receptor (e.g., ACE2-expressing HEK293T cells) are seeded in 96-well plates.

-

Cells are pre-treated with serial dilutions of the test compound.

-

A standardized amount of the pseudoparticles is added to the cells.

-

-

Incubation and Reporter Gene Measurement:

-

The cells are incubated for a period sufficient for particle entry and reporter gene expression (e.g., 48-72 hours).

-

The reporter gene expression is quantified (e.g., by measuring luminescence for luciferase or fluorescence for GFP).

-

-

Data Analysis:

-

The percentage of inhibition of pseudoparticle entry is calculated for each compound concentration relative to an untreated control.

-

The IC50 value for entry inhibition is determined from the dose-response curve.

-

Conclusion

This compound represents a promising broad-spectrum antiviral agent that targets the physical integrity of the viral envelope. Its mechanism of membrane disruption offers a potential advantage in overcoming viral resistance that can arise from mutations in specific protein targets. The experimental protocols detailed in this guide provide a robust framework for the evaluation of this and other membrane-targeting antiviral compounds. Further structural and mechanistic studies will be invaluable in optimizing the design of molecular tweezers for enhanced antiviral potency and clinical translation.

References

Preliminary Cytotoxicity Assessment of Novel Antiviral Agents in Cell Lines: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the essential steps and considerations for the preliminary in vitro cytotoxicity assessment of novel compounds targeting SARS-CoV-2. It includes detailed experimental protocols, structured data presentation, and visualizations of key workflows and biological pathways to facilitate understanding and implementation in a research setting.

Introduction

The development of effective antiviral therapeutics is a cornerstone of pandemic preparedness and response. A critical initial step in the evaluation of any potential antiviral drug candidate is the assessment of its cytotoxicity. This process determines the concentration at which the compound begins to exert toxic effects on host cells, a crucial parameter for establishing a therapeutic window. A compound with high antiviral activity and low cytotoxicity is desirable, as indicated by a high selectivity index (SI). This document outlines the fundamental procedures for conducting a preliminary cytotoxicity assessment of a novel investigational compound, herein referred to as "Compound-X," in relevant cell lines.

Experimental Protocols

A variety of in vitro assays are available to measure cytotoxicity, each with its own advantages and mechanisms of action. Common assays include those that measure metabolic activity (e.g., MTT, MTS), cell membrane integrity (e.g., LDH release), or ATP content as an indicator of cell viability. The following protocol details a common method for assessing cell viability using a resazurin-based assay, which is a sensitive and reliable method for quantifying viable cells.

2.1. Cell Viability Assay Protocol (Resazurin-Based)

This protocol is adapted for a 96-well plate format and can be modified for other plate densities.

Materials:

-

Vero E6, Calu-3, or other relevant cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Compound-X stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

-

96-well clear-bottom black plates

-

Multichannel pipette

-

Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Compound-X in complete cell culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound-X.

-

Include appropriate controls:

-

Untreated cells (Cell Control): Cells treated with medium containing the same final concentration of the solvent as the compound-treated wells. This represents 100% cell viability.

-

Blank (Medium Control): Wells containing only cell culture medium without cells. This is for background fluorescence subtraction.

-

Positive Control (Optional): A known cytotoxic compound to ensure the assay is working correctly.

-

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Resazurin Addition and Incubation:

-

After the incubation period, add 20 µL of the resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell line and its metabolic rate.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration of Compound-X using the following formula:

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the 50% cytotoxic concentration (CC50) using a non-linear regression analysis of the dose-response curve.

-

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for summarizing the results of a preliminary cytotoxicity assessment of Compound-X in different cell lines.

| Cell Line | Compound-X CC50 (µM) | Positive Control CC50 (µM) | Assay Type | Incubation Time (hours) |

| Vero E6 | 85.2 | 5.1 (Doxorubicin) | Resazurin | 72 |

| Calu-3 | > 100 | 8.3 (Doxorubicin) | Resazurin | 72 |

| A549 | 92.5 | 6.7 (Doxorubicin) | Resazurin | 72 |

| Huh7 | 78.9 | 4.9 (Doxorubicin) | Resazurin | 72 |

Table 1: Summary of the 50% Cytotoxic Concentration (CC50) of Compound-X in Various Cell Lines.

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex experimental workflows and biological pathways. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

Caption: Experimental workflow for cytotoxicity assessment.

Caption: Simplified JAK-STAT signaling pathway.

Interpretation and Next Steps

The preliminary cytotoxicity data provides the basis for designing subsequent antiviral efficacy studies. A high CC50 value, as suggested in the example data for Compound-X, indicates that the compound is well-tolerated by the cells in vitro. The next logical step is to perform an antiviral assay to determine the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value is generally indicative of a more promising drug candidate, as it suggests that the compound can achieve a significant antiviral effect at concentrations that are not toxic to the host cells.

Further studies may involve assessing the cytotoxicity of the compound in a broader range of cell lines, including primary human cells, to obtain a more comprehensive understanding of its safety profile. Mechanistic studies may also be initiated to investigate the specific pathways through which the compound may exert its cytotoxic effects at higher concentrations.

Methodological & Application

Application Notes: Protocol for Evaluating SARS-CoV-2-IN-28 Efficacy Using a Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction neutralization test (PRNT) is the gold-standard method for quantifying the titer of neutralizing antibodies against a virus.[1][2] This methodology can be adapted to assess the antiviral activity of novel therapeutic compounds. These application notes provide a detailed protocol for utilizing a plaque reduction assay to determine the efficacy of a hypothetical antiviral agent, SARS-CoV-2-IN-28, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The protocol outlines the necessary materials, step-by-step procedures, and data analysis techniques.

Putative Mechanism of Action of this compound

While the precise mechanism of this compound is under investigation, it is hypothesized to be a 3C-like protease (3CLpro) inhibitor. The SARS-CoV-2 3CLpro is a viral main protease essential for cleaving polyproteins into functional non-structural proteins required for viral replication.[3] By inhibiting this enzyme, this compound is expected to disrupt the viral life cycle, preventing the formation of new infectious virions.

Caption: Hypothesized mechanism of this compound as a 3CLpro inhibitor.

Data Presentation

The antiviral activity of this compound is quantified by determining its 50% effective concentration (EC50), which is the concentration of the drug that reduces the number of plaques by 50% compared to the virus control.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | 0.158 | >10 | >63 |

| Remdesivir (Control) | 0.238 | >10 | >42 |

This data is representative and for illustrative purposes only.

Experimental Protocol: Plaque Reduction Assay

This protocol is adapted from established methods for SARS-CoV-2 plaque assays.[4][5]

1. Materials

-

Cells: Vero E6 cells (ATCC® CRL-1586™) are highly susceptible to SARS-CoV-2 infection.[4][6]

-

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020). All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) facility.

-

Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Media and Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Growth Medium).

-

DMEM with 2% FBS (Infection Medium).

-

Overlay Medium: 2x Minimum Essential Medium (MEM) mixed 1:1 with 1.6% carboxymethylcellulose (CMC) or agarose.[2][7]

-

Crystal Violet Staining Solution (0.2% crystal violet in 20% methanol).

-

10% neutral buffered formalin for fixation.[8]

-

-

Equipment:

2. Experimental Workflow

Caption: Workflow for the SARS-CoV-2 plaque reduction assay.

3. Detailed Procedure

Day 1: Cell Seeding

-

Trypsinize and count Vero E6 cells.

-

Seed the cells in 12-well plates at a density that will result in a 95-100% confluent monolayer the next day (e.g., 2 x 10^5 cells/well).[2]

-

Incubate the plates at 37°C with 5% CO2 overnight.

Day 2: Infection and Treatment

-

Prepare serial dilutions of this compound in infection medium. A typical starting concentration might be 100 µM, followed by 2-fold or 3-fold serial dilutions.

-

In a separate plate, mix 150 µL of each compound dilution with 150 µL of SARS-CoV-2 diluted to yield approximately 100 plaque-forming units (PFU) per 100 µL.[9]

-

Include the following controls:

-

Virus Control: Virus mixed with infection medium containing the same concentration of solvent (e.g., DMSO) as the compound-treated wells.

-

Cell Control: Infection medium only (no virus or compound).

-

-

Incubate the virus-compound mixtures at 37°C for 1 hour to allow the compound to interact with the virus.[9]

-

Remove the growth medium from the Vero E6 cell monolayers and wash once with phosphate-buffered saline (PBS).

-

Transfer 100 µL of each virus-compound mixture to the corresponding wells in duplicate.

-

Incubate the plates at 37°C for 1 hour for viral adsorption, gently rocking the plates every 15 minutes.[5]

-

After adsorption, aspirate the inoculum and gently add 1 mL of the semi-solid overlay medium to each well.

-

Incubate the plates at 37°C with 5% CO2 for 48-72 hours.

Day 5: Fixation and Staining

-

After the incubation period, fix the cells by adding 1 mL of 10% neutral buffered formalin to each well and incubate for at least 30 minutes at room temperature.[8]

-

Carefully remove the overlay and formalin.

-

Stain the cell monolayer by adding 0.5 mL of crystal violet solution to each well for 5-10 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

4. Data Analysis

-

Count the number of plaques in each well. Plaques are visible as clear zones where cells have been lysed against the purple-stained monolayer.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] * 100

-

Plot the percent inhibition against the log of the compound concentration.

-

Use a non-linear regression analysis (e.g., dose-response curve) to calculate the EC50 value.

Conclusion

This protocol provides a robust framework for evaluating the antiviral efficacy of this compound. Adherence to proper cell culture and BSL-3 safety practices is paramount for obtaining reliable and reproducible results. The data generated from this assay are critical for the preclinical assessment of novel antiviral candidates.

References

- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 4. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]

- 8. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

Application Notes and Protocols: High-Throughput Screening for SARS-CoV-2 Antivirals Targeting the Nsp14 Exoribonuclease

Topic: Application of SARS-CoV-2 Nsp14 Inhibitors in High-Throughput Screening for Antivirals

Audience: Researchers, scientists, and drug development professionals.

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on a complex machinery of viral proteins for its replication and survival. Among these, the non-structural protein 14 (Nsp14) has emerged as a critical target for antiviral drug development. Nsp14 is a bifunctional enzyme possessing both a 3'-to-5' exoribonuclease (ExoN) activity and an N7-methyltransferase (N7-MTase) activity. Both functions are essential for viral replication and immune evasion, making Nsp14 an attractive target for therapeutic intervention.[1][2][3][4][5][6][7]

The ExoN activity of Nsp14, in complex with its cofactor Nsp10, is responsible for proofreading the newly synthesized viral RNA, thereby ensuring high-fidelity replication of the large coronavirus genome.[6][8][9] Inhibition of this exoribonuclease activity can lead to an accumulation of mutations, a phenomenon known as "error catastrophe," which ultimately results in non-viable viral progeny. The N7-MTase activity is crucial for the formation of the 5' cap structure of viral mRNAs, which is essential for protecting the viral RNA from degradation, facilitating its translation into proteins, and evading the host's innate immune response.[3][4][5]

This document provides detailed application notes and protocols for the use of Nsp14 inhibitors in high-throughput screening (HTS) campaigns to identify novel antiviral compounds against SARS-CoV-2. While the specific inhibitor "SARS-CoV-2-IN-28" did not yield direct public data, the methodologies described herein are broadly applicable to the screening and characterization of any potent and specific inhibitor of SARS-CoV-2 Nsp14.

Mechanism of Action of Nsp14 and Rationale for Inhibition

The dual enzymatic activities of Nsp14 are critical for the SARS-CoV-2 life cycle. The ExoN domain corrects errors made by the RNA-dependent RNA polymerase (RdRp), while the N7-MTase domain caps the viral mRNA. This dual functionality makes Nsp14 a high-value target for antiviral therapy. Inhibiting either or both of these activities is expected to significantly impair viral replication.

A targeted inhibitor of Nsp14 would offer a specific mechanism of action against a conserved viral enzyme, potentially reducing the likelihood of off-target effects and the development of resistance.

High-Throughput Screening (HTS) Assays for Nsp14 Inhibitors

Several HTS-compatible assays have been developed to identify inhibitors of both the ExoN and MTase activities of Nsp14.[1][2][3][4][8] These assays are typically fluorescence-based or rely on mass spectrometry for detection.

Nsp14 Exoribonuclease (ExoN) Activity HTS Assays

A common approach for monitoring ExoN activity involves the use of a fluorescently quenched RNA substrate. In its intact state, the fluorophore's emission is suppressed by a nearby quencher. Upon cleavage of the RNA substrate by the Nsp14-Nsp10 complex, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.

Table 1: Summary of a Representative Nsp14 ExoN HTS Assay

| Parameter | Description |

| Enzyme | Recombinant SARS-CoV-2 Nsp14/Nsp10 complex |

| Substrate | Fluorescently labeled and quenched single-stranded RNA |

| Detection Method | Fluorescence intensity |

| Assay Principle | Increased fluorescence upon substrate cleavage |

| Assay Format | 384-well or 1536-well plates |

| Readout | Endpoint or kinetic fluorescence measurement |

Nsp14 N7-Methyltransferase (N7-MTase) Activity HTS Assays

HTS assays for the N7-MTase activity often utilize a format that detects the product of the methylation reaction, S-adenosyl-L-homocysteine (SAH), or the consumption of the methyl donor, S-adenosyl-L-methionine (SAM). One such method is a homogeneous time-resolved fluorescence (HTRF) assay.[5] In this competitive immunoassay, SAH produced by the enzyme competes with a d2-labeled SAH tracer for binding to a specific anti-SAH antibody labeled with a europium cryptate. Inhibition of the MTase activity leads to lower SAH production and thus a higher HTRF signal.

Table 2: Summary of a Representative Nsp14 N7-MTase HTS Assay

| Parameter | Description |

| Enzyme | Recombinant SARS-CoV-2 Nsp14 |

| Substrates | S-adenosyl-L-methionine (SAM) and a cap analog (e.g., GpppA) |

| Detection Method | Homogeneous Time-Resolved Fluorescence (HTRF) |

| Assay Principle | Competitive immunoassay for the detection of S-adenosyl-L-homocysteine (SAH) |

| Assay Format | 384-well or 1536-well plates |

| Readout | Ratio of acceptor to donor fluorescence emission |

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of Nsp14 Exoribonuclease Activity

Materials:

-

Recombinant purified SARS-CoV-2 Nsp14 and Nsp10 proteins

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

-

Fluorescently quenched RNA substrate (e.g., a short RNA oligonucleotide with a 5' fluorophore and a 3' quencher)

-

Compound library dissolved in DMSO

-

384-well, black, low-volume assay plates

-

Plate reader capable of measuring fluorescence intensity

Procedure:

-

Prepare the Nsp14/Nsp10 enzyme complex by pre-incubating Nsp14 and Nsp10 in a 1:3 molar ratio in assay buffer on ice for 30 minutes.

-

In the assay plate, add 50 nL of each compound from the library to individual wells. Include positive controls (no enzyme) and negative controls (DMSO vehicle).

-

Add 5 µL of the Nsp14/Nsp10 enzyme complex solution to each well (final concentration, e.g., 50 nM Nsp14, 150 nM Nsp10).

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 5 µL of the fluorescently quenched RNA substrate (final concentration, e.g., 100 nM) to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the chosen fluorophore).

-

Calculate the percent inhibition for each compound relative to the controls.

Protocol 2: Cell-Based Antiviral Assay

Following the identification of hits from the primary biochemical screen, their antiviral activity must be confirmed in a cell-based assay.

Materials:

-

Vero E6 cells (or other susceptible cell lines like Calu-3)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate)

-

Hit compounds dissolved in DMSO

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Luminometer

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.

-

Prepare serial dilutions of the hit compounds in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Remdesivir).

-

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

Assess cell viability by adding CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) for each compound.

Data Presentation

Table 3: Hypothetical Screening Data for Nsp14 Inhibitors

| Compound ID | Nsp14 ExoN Inhibition (%) @ 10 µM | Nsp14 MTase Inhibition (%) @ 10 µM | Antiviral EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Hit-001 | 85.2 | 12.5 | 1.2 | > 50 | > 41.7 |

| Hit-002 | 5.6 | 92.1 | 0.8 | 45.2 | 56.5 |

| Hit-003 | 78.9 | 81.4 | 0.5 | > 50 | > 100 |

| Control (Remdesivir) | N/A | N/A | 0.7 | > 50 | > 71.4 |

Visualizations

References

- 1. A High-Throughput Screening Pipeline to Identify Methyltransferase and Exonuclease Inhibitors of SARS-CoV-2 NSP14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the SARS-CoV-2 ExoN (nsp14ExoN–nsp10) complex: implications for its role in viral genome stability and inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step guide for SARS-CoV-2-IN-28 solution preparation and storage

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SARS-CoV-2-IN-28 is a potent antiviral compound belonging to a class of molecules known as "molecular tweezers." These supramolecular agents are designed to interact with and disrupt the lipid envelopes of viruses, leading to a loss of infectivity. This compound is a two-armed diphosphate ester with C7 alkyl chains and extended molecular tweezers, which has demonstrated significant activity against SARS-CoV-2.[1] This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for research applications.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C56H58Na2O8P2 | [1] |

| Molecular Weight | 966.98 g/mol | [1] |

| IC50 (SARS-CoV-2 activity) | 0.4 µM | [1] |

| IC50 (Spike pseudoparticle transduction) | 1.0 µM | [1] |

| EC50 (Liposomal membrane disruption) | 4.4 µM | [1] |

| Solubility | 10 mM in DMSO | [1] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (lyophilized powder)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free polypropylene microcentrifuge tubes

-

Calibrated precision pipettes and sterile filter tips

Procedure:

-

Equilibrate Reagents: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weighing the Compound: Due to the small quantities typically used, it is recommended to use the entire contents of a pre-weighed vial. If weighing is necessary, use a calibrated analytical balance in a chemical fume hood.

-

Calculating the required volume of DMSO:

-

Determine the mass of this compound (in mg) from the vial label or by weighing.

-

Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration: Volume of DMSO (µL) = (Mass of Compound (mg) / 966.98 g/mol ) * 100,000

-

-

Dissolving the Compound:

-

Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

-

Recap the vial securely and vortex for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved completely. If necessary, brief sonication in a water bath can be used to aid dissolution.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, date, and storage temperature.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Preparation of Working Solutions

For cell-based assays and other experiments, the 10 mM stock solution will need to be further diluted to the desired final concentration in an appropriate cell culture medium or buffer.

Important Considerations:

-

DMSO Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the experimental setup is kept to a minimum, typically below 0.5%, and that a vehicle control (culture medium with the same final concentration of DMSO) is included in all experiments.

-

Solubility in Aqueous Solutions: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock solution, add the stock solution to the aqueous buffer or medium and mix immediately and thoroughly to prevent precipitation. Avoid adding aqueous solutions directly to the concentrated DMSO stock.

Example Dilution Protocol (for a final concentration of 1 µM in 1 mL of cell culture medium):

-

Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute 1 µL of the 10 mM stock into 99 µL of sterile PBS or cell culture medium to create a 100 µM solution. Mix thoroughly by pipetting.

-

Add 10 µL of the 100 µM intermediate solution to 990 µL of the final cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration in this example would be 0.01%.

Storage and Stability

Proper storage is critical to maintain the activity of this compound.

| Solution Type | Storage Temperature | Recommended Duration | Special Precautions |

| Lyophilized Powder | -20°C or -80°C | As per manufacturer's recommendations | Store in a desiccator to protect from moisture. |

| 10 mM Stock Solution in DMSO | -20°C or -80°C | Up to 6 months (avoid repeated freeze-thaw cycles) | Aliquot into single-use volumes. Protect from light. |

| Working Dilutions in Aqueous Media | 2-8°C | Prepare fresh for each experiment and use immediately. Do not store. | Prone to precipitation and degradation in aqueous solutions. |

Visualizations

Mechanism of Action: Viral Envelope Disruption

The following diagram illustrates the proposed mechanism of action of this compound. The "molecular tweezer" structure is thought to interact with and insert into the lipid bilayer of the viral envelope, leading to its disruption and subsequent inactivation of the virus.

Caption: Proposed mechanism of this compound viral inactivation.

Experimental Workflow: Solution Preparation

This workflow outlines the key steps for preparing this compound solutions for experimental use.

References

Application Notes and Protocols: Assessing the Efficacy of SARS-CoV-2-IN-28 in a Pseudovirus Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of new SARS-CoV-2 variants underscores the urgent need for the continued development of effective antiviral therapeutics. A critical step in this process is the robust preclinical assessment of candidate inhibitors. Pseudovirus neutralization assays provide a safe, versatile, and high-throughput platform for evaluating the efficacy of antiviral compounds that target viral entry.[1][2][3][4] These assays utilize replication-incompetent viral particles, typically based on lentiviral or vesicular stomatitis virus (VSV) vectors, that are engineered to express the SARS-CoV-2 spike (S) protein on their surface.[4][5][6][7] The pseudoviruses mimic the entry process of live SARS-CoV-2 but can be handled in a Biosafety Level 2 (BSL-2) laboratory, significantly reducing the risks and logistical challenges associated with working with the authentic virus which requires a BSL-3 facility.[1][8][9]

This document provides a detailed methodology for assessing the efficacy of a hypothetical antiviral compound, SARS-CoV-2-IN-28, using a lentivirus-based pseudovirus model. The protocols outlined below cover pseudovirus production, target cell line preparation, the neutralization assay, and data analysis.

Postulated Mechanism of Action of this compound

For the purpose of this protocol, this compound is postulated to be an inhibitor of viral entry. The binding of the SARS-CoV-2 Spike protein to the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2), is a critical first step in the viral lifecycle.[10][11][12] This interaction is followed by proteolytic cleavage of the S protein by host proteases, such as Transmembrane Serine Protease 2 (TMPRSS2) or cathepsins, which facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell.[10][11][13] this compound is hypothesized to interfere with this process, potentially by blocking the S protein-ACE2 interaction or by inhibiting the necessary proteolytic cleavage.

Caption: Postulated mechanism of this compound as a viral entry inhibitor.

Experimental Protocols

Production of SARS-CoV-2 Pseudovirus

This protocol describes the generation of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein.[5][14][15]

Materials:

-

HEK293T cells

-

Lentiviral backbone plasmid encoding a reporter gene (e.g., Luciferase or GFP)

-

Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G, or equivalent)

-

Plasmid expressing the SARS-CoV-2 Spike protein

-

Transfection reagent (e.g., Lipofectamine 3000 or PEI)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM™ I Reduced Serum Medium

-

0.45 µm syringe filters

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare a DNA mixture in Opti-MEM™ containing the lentiviral backbone, packaging plasmids, and the Spike protein expression plasmid.

-

Prepare a separate tube with the transfection reagent in Opti-MEM™.

-

Combine the DNA mixture and the transfection reagent, incubate at room temperature for 20 minutes.

-

Add the transfection complex to the HEK293T cells and incubate at 37°C with 5% CO2.

-

-

Virus Harvest:

-

After 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudovirus.

-

Centrifuge the supernatant at a low speed to pellet cell debris.

-

Filter the supernatant through a 0.45 µm filter.

-

The pseudovirus can be used immediately or aliquoted and stored at -80°C.

-

Generation of a Stable Target Cell Line

For robust and reproducible results, a stable cell line expressing the necessary host factors for SARS-CoV-2 entry is recommended.[9][13][16]

Materials:

-

HEK293T cells

-

Lentiviral vector expressing human ACE2 and a selection marker (e.g., puromycin resistance)

-

Lentiviral vector expressing human TMPRSS2 and a different selection marker (e.g., blasticidin resistance)

-

Polybrene

-

Puromycin and Blasticidin

Procedure:

-

Transduction:

-

Seed HEK293T cells in a 6-well plate.

-

On the following day, infect the cells with the lentivirus expressing ACE2 in the presence of polybrene (8 µg/mL).

-

After 24 hours, replace the medium with fresh medium containing puromycin to select for transduced cells.

-

-

Second Transduction:

-

Expand the ACE2-expressing cells and repeat the transduction process with the lentivirus expressing TMPRSS2.

-

Select the dual-expressing cells using both puromycin and blasticidin.

-

-

Validation:

-

Confirm the expression of ACE2 and TMPRSS2 via Western blot or flow cytometry.

-

Pseudovirus Neutralization Assay

This assay measures the ability of this compound to inhibit pseudovirus entry into the target cells.[8][9][17]

Materials:

-

HEK293T-ACE2-TMPRSS2 stable cell line

-

SARS-CoV-2 pseudovirus

-

This compound

-

96-well cell culture plates (white, clear-bottom for luminescence assays)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HEK293T-ACE2-TMPRSS2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[5]

-

Compound Dilution: Prepare a serial dilution of this compound in DMEM.

-

Neutralization Reaction:

-

Infection:

-

Remove the medium from the cells and add the pseudovirus-compound mixture.

-

Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

-

-

Data Acquisition:

-

After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Caption: Workflow for the SARS-CoV-2 pseudovirus neutralization assay.

Data Presentation and Analysis

The inhibitory activity of this compound is determined by the reduction in luciferase signal in the presence of the compound compared to the untreated control. The results should be presented as the percentage of neutralization, calculated as follows:

% Neutralization = [1 - (RLU_compound - RLU_background) / (RLU_virus_only - RLU_background)] * 100

Where:

-

RLU_compound is the relative light units from wells with the compound.

-

RLU_virus_only is the relative light units from wells with only the virus.

-

RLU_background is the relative light units from wells with only cells.

The 50% inhibitory concentration (IC50) can be calculated by fitting the dose-response curve to a four-parameter logistic regression model.

Table 1: Raw Luminescence Data

| This compound (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) |

| 100 | 150 | 165 | 158 |

| 50 | 250 | 260 | 255 |

| 25 | 500 | 510 | 505 |

| 12.5 | 1,000 | 1,020 | 1,010 |

| 6.25 | 2,500 | 2,550 | 2,525 |

| 3.125 | 5,000 | 5,100 | 5,050 |

| 1.56 | 10,000 | 10,200 | 10,100 |

| 0 | 20,000 | 20,500 | 20,250 |

| Cell Control | 100 | 105 | 102 |

Table 2: Calculated Neutralization and IC50

| This compound (µM) | Average RLU | % Neutralization |

| 100 | 157.67 | 99.22% |

| 50 | 255.00 | 98.74% |

| 25 | 505.00 | 97.50% |

| 12.5 | 1,010.00 | 95.00% |

| 6.25 | 2,525.00 | 87.50% |

| 3.125 | 5,050.00 | 75.00% |

| 1.56 | 10,100.00 | 50.00% |

| 0 | 20,250.00 | 0.00% |

| IC50 (µM) | 1.56 |

Conclusion

The pseudovirus neutralization assay is a powerful and adaptable tool for the initial screening and characterization of antiviral compounds like this compound.[2][4] The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers in obtaining reliable and reproducible results for the assessment of potential SARS-CoV-2 inhibitors. This methodology allows for the efficient evaluation of compound efficacy in a safe and controlled laboratory environment, thereby accelerating the drug development pipeline.

References

- 1. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]

- 2. Evaluation of a Pseudovirus Neutralization Assay for SARS-CoV-2 and Correlation with Live Virus-Based Micro Neutralization Assay [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. Evaluation of a Pseudovirus Neutralization Assay for SARS-CoV-2 and Correlation with Live Virus-Based Micro Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. genemedi.net [genemedi.net]

- 9. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 13. Establishment of a well-characterized SARS-CoV-2 lentiviral pseudovirus neutralization assay using 293T cells with stable expression of ACE2 and TMPRSS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pseudovirus neutralization assay [bio-protocol.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Optimization of SARS-CoV-2 Pseudovirion Production in Lentivirus Backbone With a Novel Liposomal System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Pseudovirus-Based Neutralization Assay for SARS-CoV-2 Variants: A Rapid, Cost-Effective, BSL-2–Based High-Throughput Assay Useful for Vaccine Immunogenicity Evaluation | MDPI [mdpi.com]

Application Notes and Protocols for Combination Antiviral Studies with SARS-CoV-2-IN-28

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "SARS-CoV-2-IN-28" is not a publicly recognized designation for a specific antiviral agent. For the purpose of these application notes, it is assumed that this compound is an investigational inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) , a key enzyme in the viral replication cycle. The following protocols and data are provided as a general framework for evaluating the combination of a novel Mpro inhibitor with other antiviral agents.

Introduction

The emergence of SARS-CoV-2 variants and the potential for drug resistance underscore the need for combination antiviral strategies. Combining antiviral agents with different mechanisms of action can lead to synergistic effects, allowing for lower effective doses, reduced toxicity, and a higher barrier to the development of resistance.

This compound is a novel, potent, and selective inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro is a viral cysteine protease essential for cleaving the viral polyproteins into functional non-structural proteins, which are vital for viral replication and transcription. Inhibiting Mpro effectively halts the viral life cycle.

This document provides detailed protocols for evaluating the in vitro efficacy of this compound in combination with other classes of antiviral agents, such as viral polymerase inhibitors and entry inhibitors.

Potential Antiviral Agents for Combination Studies

To achieve a synergistic effect, it is rational to combine this compound with antiviral drugs that target different stages of the SARS-CoV-2 life cycle. Potential combination partners include:

-

RNA-dependent RNA polymerase (RdRp) inhibitors: These agents, such as Remdesivir (and its active metabolite GS-441524) and Molnupiravir, target the viral polymerase, an enzyme critical for the replication of the viral RNA genome. The combination of an Mpro inhibitor and an RdRp inhibitor targets two distinct and essential viral enzymes.

-

Viral entry inhibitors: These drugs prevent the virus from entering host cells. This class includes agents that block the interaction between the viral spike protein and the host cell's ACE2 receptor, or that inhibit proteases like TMPRSS2, which are necessary for spike protein priming.

-

Other Mpro inhibitors: While less common, combining two Mpro inhibitors with different binding modes could be explored, though the potential for synergy might be lower compared to combinations with different mechanisms of action.

Quantitative Data Summary

The following table summarizes hypothetical data from a combination study of this compound with Remdesivir. The data is presented to illustrate the expected outcomes of a successful synergistic interaction.

| Compound | EC50 (Monotherapy) | Combination EC50 (this compound) | Combination EC50 (Remdesivir) | Combination Index (CI) | Synergy Interpretation |

| This compound | 50 nM | 12.5 nM | - | < 1 | Synergistic |

| Remdesivir | 100 nM | - | 25 nM | < 1 | Synergistic |

EC50 values represent the concentration of the drug that inhibits 50% of the viral cytopathic effect. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

In Vitro Antiviral Synergy Assay (Checkerboard Method)

This protocol describes a checkerboard assay to determine the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent.

Materials:

-

Vero E6 cells (or other susceptible cell lines like Calu-3)

-

SARS-CoV-2 isolate

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

This compound (stock solution in DMSO)

-

Combination antiviral agent (e.g., Remdesivir, stock solution in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

-

Plate reader for luminescence detection

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.

-

Drug Dilution Matrix (Checkerboard):

-

Prepare serial dilutions of this compound and the combination drug in cell culture medium.

-

In a 96-well drug dilution plate, create a checkerboard matrix. Typically, this involves 2-fold serial dilutions of this compound along the rows and 2-fold serial dilutions of the combination drug along the columns.

-

Include wells for each drug alone (monotherapy controls), as well as no-drug (virus control) and no-virus (cell control) wells.

-

-

Infection:

-

Perform all subsequent steps in a BSL-3 laboratory.

-

Aspirate the cell culture medium from the seeded 96-well plates.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 in a small volume of medium for 1 hour at 37°C.

-

-

Drug Addition:

-

After the 1-hour incubation, add the prepared drug dilutions from the checkerboard plate to the corresponding wells of the infected cell plate.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Cell Viability Assay:

-

After incubation, assess cell viability using an assay such as CellTiter-Glo®.

-

Follow the manufacturer's instructions to measure the luminescence in each well, which correlates with the number of viable cells.

-

-

Data Analysis:

-

Normalize the data to the cell control (100% viability) and virus control (0% viability) wells.

-

Calculate the EC50 for each drug alone and in combination.

-

Use software such as CompuSyn or a similar program to calculate the Combination Index (CI) based on the Chou-Talalay method to determine synergy, additivity, or antagonism.

-

Visualizations

Signaling Pathway and Drug Targets

Application Note: Protocol for Determining the 50% Inhibitory Concentration (IC50) of SARS-CoV-2-IN-28 Against SARS-CoV-2 Variants

Audience: Researchers, scientists, and drug development professionals.

Introduction The ongoing evolution of SARS-CoV-2 has led to the emergence of multiple variants, some of which exhibit increased transmissibility, immune evasion, or resistance to existing therapeutics.[1][2] This necessitates the continued discovery and evaluation of new antiviral compounds. This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of a novel investigational compound, designated SARS-CoV-2-IN-28, against various SARS-CoV-2 variants. The IC50 value is a critical measure of a drug's potency, representing the concentration required to inhibit a biological process, such as viral replication, by 50%.[3][4]

While the specific mechanism of action for this compound is not publicly documented, this protocol is designed to be broadly applicable for small-molecule inhibitors. For illustrative purposes, we will proceed with the assumed mechanism that this compound targets the main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[5][6] The protocol employs a pseudovirus neutralization assay, which utilizes replication-defective viral particles carrying the Spike (S) protein of different SARS-CoV-2 variants. This system allows for the safe evaluation of entry inhibitors in a Biosafety Level 2 (BSL-2) environment, making it a more accessible and higher-throughput alternative to live virus assays that require BSL-3 containment.[7][8][9]

Principle of the Assay The assay measures the ability of this compound to inhibit the entry of SARS-CoV-2 pseudovirus into host cells. The pseudovirus consists of a viral core (e.g., from a lentivirus) and lacks the genetic material for replication, but it is engineered to express a reporter gene (e.g., luciferase) and is enveloped by the Spike protein from a specific SARS-CoV-2 variant.[10][11] These Spike proteins mediate entry into host cells that express the ACE2 receptor.[12][13] In the presence of an effective inhibitor like this compound, viral entry is blocked. The IC50 is determined by measuring the reduction in reporter gene expression (luminescence) across a range of inhibitor concentrations. Concurrently, a cytotoxicity assay is performed to determine the 50% cytotoxic concentration (CC50), which is crucial for calculating the Selectivity Index (SI = CC50/IC50) to assess the compound's therapeutic window.[4]

Visualizations

Caption: Assumed mechanism of this compound targeting the main protease (Mpro).

Caption: Workflow for pseudovirus-based IC50 determination of this compound.

Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293T cells stably expressing human ACE2 (HEK293T-ACE2).

-

Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

-

SARS-CoV-2 Pseudoviruses: Lentiviral or VSV-based particles pseudotyped with the Spike protein of different SARS-CoV-2 variants (e.g., Wuhan-Hu-1, Delta B.1.617.2, Omicron BA.1, Omicron BQ.1.1). Pseudoviruses should contain a luciferase reporter gene.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents:

-

Dimethyl Sulfoxide (DMSO, cell culture grade)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Luciferase Assay System (e.g., Bright-Glo™ or ONE-Glo™)

-

Cytotoxicity Assay Kit (e.g., CellTiter-Glo® 2.0)

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Biosafety cabinet (Class II)

-

Luminometer for 96-well plates

-

Multichannel pipettes

-

96-well white, flat-bottom tissue culture plates (for neutralization assay)

-

96-well clear, flat-bottom tissue culture plates (for cytotoxicity assay)

-

Protocol for IC50 Determination (Pseudovirus Neutralization Assay)

Day 1: Cell Seeding

-

Culture and expand HEK293T-ACE2 cells in T-75 flasks.

-

On the day of the experiment, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Dilute the cell suspension to a concentration of 4 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (40,000 cells) into each well of a 96-well white, flat-bottom plate.

-

Incubate the plate at 37°C with 5% CO2 for 18-24 hours.

Day 2: Neutralization and Infection

-

Compound Dilution:

-

Prepare a serial dilution of this compound. Start by diluting the 10 mM stock to 100 µM in culture medium.

-

In a separate 96-well plate, perform a 2-fold serial dilution of the 100 µM solution to generate a range of concentrations (e.g., 100 µM down to ~0.05 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.

-

Prepare a "no-drug" control (vehicle control) containing only the medium with the same final DMSO concentration.

-

-

Virus Preparation:

-

Thaw the pseudovirus stock on ice.

-

Dilute the pseudovirus in culture medium to a concentration that yields a high signal-to-background ratio in the luciferase assay (this should be pre-determined via titration).

-

-

Neutralization Reaction:

-

Mix equal volumes of the diluted compound and the diluted pseudovirus in a 96-well plate.

-

Include a "virus control" (pseudovirus + vehicle) and a "cell control" (medium only, no virus or compound).

-

Incubate the plate at 37°C for 1 hour to allow the compound to bind to the pseudovirus.

-

-